molecular formula C18H12N2O3 B8349635 2-(3,4-Dihydroxybenzoyl)-3-(5-indolyl)-2-propenenitrile

2-(3,4-Dihydroxybenzoyl)-3-(5-indolyl)-2-propenenitrile

Cat. No. B8349635
M. Wt: 304.3 g/mol
InChI Key: TWEQSBKXFOZXRA-UHFFFAOYSA-N
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Patent
US05196446

Procedure details

5-Formyl indole (145 mg, 1 mmole), 3,4-dihydroxybenzoylacetonitrile (177 mg, 1 mmole) and β-alanine (30 mg) in 30 ml ethanol were refluxed for 3 hours. Water was added and the reaction mixture was extracted with EtOAc. The organic layer was concentrated and the resulting oily residue was purified by chromatography on silica gel to give 86 mg (31%) of the title compound as an orange solid, m.p. 185° C.
Quantity
145 mg
Type
reactant
Reaction Step One
Quantity
177 mg
Type
reactant
Reaction Step One
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
31%

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]=[CH:6]2)=O.[OH:12][C:13]1[CH:14]=[C:15]([CH:21]=[CH:22][C:23]=1[OH:24])[C:16]([CH2:18][C:19]#[N:20])=[O:17].NCCC(O)=O.O>C(O)C>[OH:12][C:13]1[CH:14]=[C:15]([CH:21]=[CH:22][C:23]=1[OH:24])[C:16]([C:18](=[CH:1][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]=[CH:6]2)[C:19]#[N:20])=[O:17]

Inputs

Step One
Name
Quantity
145 mg
Type
reactant
Smiles
C(=O)C=1C=C2C=CNC2=CC1
Name
Quantity
177 mg
Type
reactant
Smiles
OC=1C=C(C(=O)CC#N)C=CC1O
Name
Quantity
30 mg
Type
reactant
Smiles
NCCC(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
the resulting oily residue was purified by chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C(=O)C(C#N)=CC=2C=C3C=CNC3=CC2)C=CC1O
Measurements
Type Value Analysis
AMOUNT: MASS 86 mg
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 28.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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